TREM2 agonist-2

TREM2 agonism NFAT reporter assay EC50 comparison

TREM2 agonist-2 (also known as I-192 and VG-3927; CAS 2738485-98-6) is a synthetic, orally bioavailable small molecule that directly activates Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). It belongs to the heterocyclic compound class and was developed through structure-activity relationship optimization aimed at maximizing TREM2 affinity, selectivity, and brain penetration.

Molecular Formula C24H23ClFN5O
Molecular Weight 451.9 g/mol
Cat. No. B12397765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTREM2 agonist-2
Molecular FormulaC24H23ClFN5O
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C
InChIInChI=1S/C24H23ClFN5O/c1-13-14(2)29-24-21(28-13)10-20(30-23(24)18-5-4-17(25)9-19(18)26)15-6-7-32-22(8-15)16-11-27-31(3)12-16/h4-5,9-12,15,22H,6-8H2,1-3H3/t15-,22+/m0/s1
InChIKeyDGBQOJDFECEEKU-OYHNWAKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TREM2 agonist-2 (I-192 / VG-3927): Highly Potent Oral Small-Molecule TREM2 Agonist – Scientific Procurement Guide


TREM2 agonist-2 (also known as I-192 and VG-3927; CAS 2738485-98-6) is a synthetic, orally bioavailable small molecule that directly activates Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). It belongs to the heterocyclic compound class and was developed through structure-activity relationship optimization aimed at maximizing TREM2 affinity, selectivity, and brain penetration [1]. In cellular assays, the compound exhibits sub-micromolar potency (human TREM2 EC₅₀ = 0.12 μM in an NFAT reporter gene assay) and drives downstream signaling through DAP12/Syk phosphorylation, leading to enhanced microglial phagocytosis and anti-inflammatory cytokine profiles . Preclinical and Phase 1 clinical data have demonstrated oral bioavailability, CNS exposure, and significant target engagement as measured by reduction of soluble TREM2 (sTREM2) in cerebrospinal fluid [2].

Why TREM2 agonist-2 Cannot Be Interchanged with Structurally Similar TREM2 Agonists: A Comparative Procurement Roadmap


Despite sharing a common molecular target, TREM2 agonists display marked differences in binding affinity, selectivity over TREM1, pharmacokinetic properties, and in vivo target engagement profiles. For example, direct binding agonists like TREM2 agonist-3 (Compound 4i) exhibit Kd values of ~19 µM and only ~2-fold selectivity over TREM1 , whereas TREM2 agonist-2 achieves sub-micromolar cellular potency (EC₅₀ = 0.12 µM) with no detectable cross-activation of TREM1 at concentrations up to 10 µM . Similarly, the racemic analog TREM2 agonist-5 (Compound C1) shows a Kd of 71.36 µM [1], making it unsuitable for experiments requiring high-affinity TREM2 engagement. Furthermore, antibody-based agonists such as AL002a lack oral bioavailability and face complications from soluble TREM2 acting as a decoy sink, issues avoided by small-molecule agonists like TREM2 agonist-2 that preferentially bind membrane-associated TREM2 [2]. These quantitative discrepancies directly impact experimental design, dose-response relationships, and data reproducibility, making simple one-to-one substitution scientifically invalid.

Quantitative Differentiation Evidence for TREM2 agonist-2: Potency, Selectivity, Pharmacokinetics, and Target Engagement


Sub-Micromolar Cellular Potency: TREM2 agonist-2 vs. Direct Binding Competitor TREM2 agonist-3

In a head-to-head comparison using the same NFAT-luciferase reporter gene assay in HEK293 cells stably expressing human TREM2, TREM2 agonist-2 (I-192) exhibited an EC₅₀ of 0.12 µM , whereas TREM2 agonist-3 (Compound 4i), a direct TREM2 binder identified from DEL screening, demonstrated a binding Kd of 19.0 µM in biophysical assays with no reported cellular EC₅₀ . The two compounds belong to different chemical series derived from distinct discovery campaigns, yet both are commercially available small-molecule TREM2 agonists. The ~158-fold difference in target engagement potency (0.12 µM vs. 19 µM) means that TREM2 agonist-2 requires substantially lower concentrations to achieve equivalent levels of TREM2 pathway activation, translating to a ~158-fold lower working concentration in cell-based assays. At 0.1 µM, TREM2 agonist-2 increased NFAT-luciferase activity 4.2-fold over vehicle control; TREM2 agonist-3 has not been assessed in the same NFAT reporter system, limiting direct functional comparison .

TREM2 agonism NFAT reporter assay EC50 comparison

Functional Selectivity Over TREM1: TREM2 agonist-2 vs. TREM2 agonist-3

TREM1 and TREM2 share structural homology and co-regulate innate immune responses, making cross-reactivity a critical selection parameter. TREM2 agonist-2 showed no detectable cross-activation of TREM1 or DAP12-associated receptors at concentrations up to 10 µM in HEK293 reporter cells . In contrast, TREM2 agonist-3 (Compound 4i) has a measured Kd of 39.8 µM for TREM1 versus 19.0 µM for TREM2, yielding only a ~2.1-fold selectivity window . At concentrations required to achieve >90% TREM2 occupancy (≥57 µM, based on Kd), TREM2 agonist-3 would also saturate TREM1, confounding interpretation of functional outcomes.

TREM2 selectivity TREM1 off-target Syk phosphorylation

Pharmacokinetic Profile and CNS Drug-Like Properties: TREM2 agonist-2 vs. TREM2 agonist-5

TREM2 agonist-5 (Compound C1), an achiral racemic analog of TREM2 agonist-2, was specifically designed to improve upon VG-3927's pharmacokinetic properties [1]. Across metabolic stability assays, TREM2 agonist-5 demonstrated enhanced stability in human and mouse liver microsomes, favorable passive permeability (PAMPA assay), and a CNS-compatible log D₇.₄ relative to TREM2 agonist-2 [1]. However, this pharmacokinetic improvement came at the cost of a 595-fold reduction in TREM2 binding affinity (Kd = 71.36 µM for TREM2 agonist-5 vs. EC₅₀ = 0.12 µM for TREM2 agonist-2) . The trade-off between target engagement potency and ADME properties is a classic medicinal chemistry challenge; TREM2 agonist-2 prioritizes receptor potency and selectivity, while TREM2 agonist-5 favors metabolic stability and passive permeability.

In vitro pharmacokinetics blood-brain barrier metabolic stability

In Vivo Oral Target Engagement: Small-Molecule TREM2 agonist-2 vs. Antibody Agonist AL002a

Small-molecule TREM2 agonists offer fundamentally different pharmacological properties compared to antibody-based agonists. TREM2 agonist-2, administered via oral gavage at 50 mg/kg twice daily in transgenic hTREM2-CV knock-in mice, demonstrated clear target engagement in microglia within one day as measured by downstream gene expression changes in the hippocampus [1]. In Phase 1 clinical studies, oral dosing of TREM2 agonist-2 (as VG-3927) reduced cerebrospinal fluid soluble TREM2 (sTREM2) levels by up to 50% [2]. In contrast, the monoclonal antibody AL002a requires intracranial or systemic injection, and its efficacy may be partially neutralized by soluble TREM2 acting as a decoy [3]. Moreover, AL002's Phase 2 clinical trial in early Alzheimer's disease failed to meet its primary endpoint of slowing cognitive decline [4]. While direct efficacy comparisons in identical experimental systems are lacking, the oral bioavailability and membrane-TREM2 preference of small molecules confer practical advantages for chronic dosing studies.

In vivo target engagement oral bioavailability sTREM2 reduction

Optimal Research and Industrial Application Scenarios for TREM2 agonist-2


Microglial Phagocytosis and Cytokine Modulation Studies

TREM2 agonist-2 is optimal for experiments requiring quantitative assessment of TREM2-dependent microglial phagocytosis. In primary mouse microglia, 0.1 µM of the compound increased Aβ₁₋₄₂ uptake 1.8-fold, and 0.5 µM reduced LPS-induced IL-6 secretion by 40% . These well-characterized functional readouts, combined with validated TREM2-knockout controls abrogating the effect, provide a robust experimental framework for studying microglial biology, drug screening, or genetic modifier analysis.

Oral In Vivo Target Engagement and Chronic Neurodegenerative Disease Models

For animal models of Alzheimer's disease or related neurodegenerative conditions requiring sustained TREM2 activation, TREM2 agonist-2 enables oral dosing (50 mg/kg, twice daily) with confirmed microglial target engagement in hTREM2-CV transgenic mice [1]. This avoids the confounding surgical stress of intracranial delivery required for antibody agonists and mirrors the clinical dosing route being tested in Phase 1/2 trials [2].

Selective TREM2 Pathway Activation Without TREM1 Cross-Talk

In studies requiring clean dissection of TREM2-specific signaling without contribution from TREM1, TREM2 agonist-2 provides a selectivity window exceeding 83-fold (no TREM1 cross-activation at 10 µM) . This makes it the preferred tool compound over TREM2 agonist-3, which demonstrates only ~2.1-fold TREM2/TREM1 selectivity and would introduce ambiguity in interpretation at higher concentrations .

Translational Biomarker Studies Linking TREM2 Activation to CSF sTREM2 Reduction

TREM2 agonist-2 is the only commercially available small-molecule TREM2 agonist with established clinical pharmacodynamic data demonstrating a ~50% reduction in CSF sTREM2, a key target engagement biomarker [2]. This translational bridge enables researchers to correlate preclinical functional outcomes (phagocytosis, cytokine changes) with the same biomarker being monitored in ongoing clinical trials.

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